

Preparation of 4-Iodobenzo[d]isoxazole: An In-depth Technical Guide

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Compound of Interest

Compound Name: 4-Iodobenzo[d]isoxazole

Cat. No.: B15329425

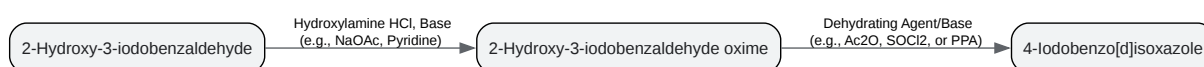
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a proposed synthetic route for the preparation of **4-Iodobenzo[d]isoxazole**, a halogenated heterocyclic compound with potential applications in medicinal chemistry and materials science. The synthesis involves a two-step process commencing with the commercially available or readily synthesized 2-hydroxy-3-iodobenzaldehyde. The methodology detailed herein is based on established and reliable organic chemistry transformations for the synthesis of the benzo[d]isoxazole scaffold.

Proposed Synthetic Pathway

The synthesis of **4-Iodobenzo[d]isoxazole** can be achieved through the formation of an oxime from 2-hydroxy-3-iodobenzaldehyde, followed by an intramolecular cyclization to yield the desired product. This approach is advantageous due to the accessibility of the starting material and the generally high efficiency of the individual reaction steps.



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Figure 1: Proposed two-step synthesis of **4-Iodobenzo[d]isoxazole**.

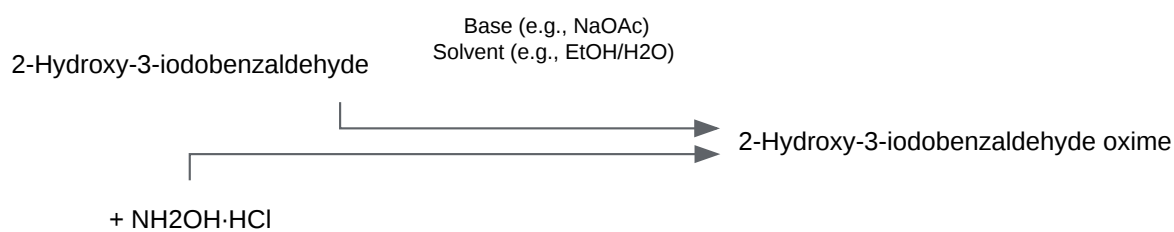
Experimental Protocols

The following sections provide detailed experimental procedures for the proposed synthetic route.

Step 1: Synthesis of 2-Hydroxy-3-iodobenzaldehyde oxime

This initial step involves the condensation of 2-hydroxy-3-iodobenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime.

Reaction Scheme:



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Figure 2: Oximation of 2-hydroxy-3-iodobenzaldehyde.

Materials and Reagents:

Reagent	Molar Mass (g/mol)	Quantity (mmol)	Volume/Mass
2-Hydroxy-3-iodobenzaldehyde	248.02	10.0	2.48 g
Hydroxylamine hydrochloride	69.49	12.0	0.83 g
Sodium Acetate (anhydrous)	82.03	15.0	1.23 g
Ethanol (95%)	-	-	50 mL
Water	-	-	25 mL

Procedure:

- In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-hydroxy-3-iodobenzaldehyde (2.48 g, 10.0 mmol) in 50 mL of 95% ethanol.
- Add hydroxylamine hydrochloride (0.83 g, 12.0 mmol) and sodium acetate (1.23 g, 15.0 mmol) to the solution, followed by the addition of 25 mL of water.
- Heat the reaction mixture to reflux and maintain for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl acetate in Hexane).
- Upon completion, allow the reaction mixture to cool to room temperature.
- Slowly pour the cooled mixture into 200 mL of ice-cold water with gentle stirring.
- Collect the precipitated solid by vacuum filtration and wash with cold water.
- Dry the crude product in a vacuum oven at 50 °C to afford 2-hydroxy-3-iodobenzaldehyde oxime. Further purification can be achieved by recrystallization from an appropriate solvent system like ethanol/water.

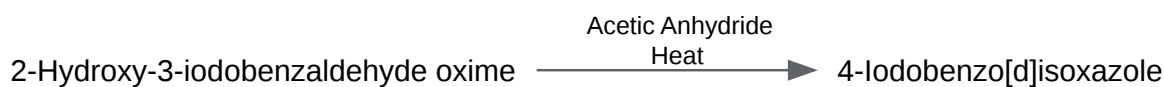
Expected Yield and Characterization:

- Yield: 85-95%
- Appearance: Off-white to pale yellow solid
- Characterization: The structure can be confirmed by ^1H NMR, ^{13}C NMR, and Mass Spectrometry.

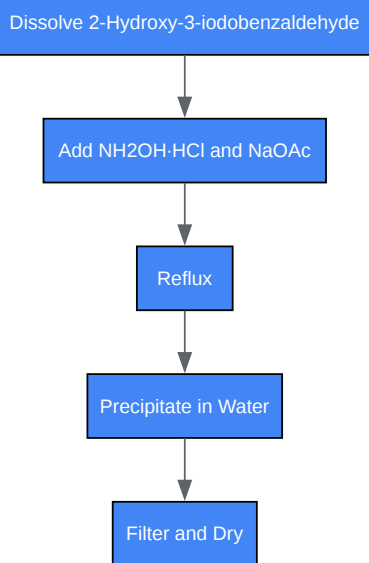
Step 2: Cyclization to 4-Iodobenzo[d]isoxazole

The second step involves the intramolecular cyclization of the oxime intermediate to form the final product. This dehydration and ring-closure can be effected by various reagents. A common method involves the use of acetic anhydride.

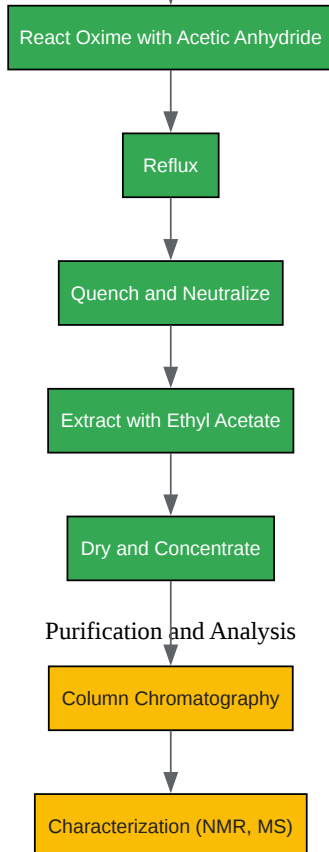
Reaction Scheme:



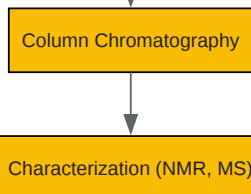
Step 1: Oxime Formation



Step 2: Cyclization



Purification and Analysis



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